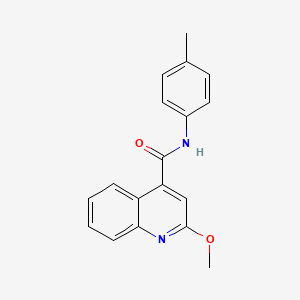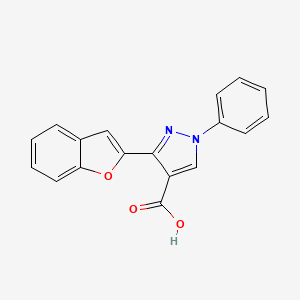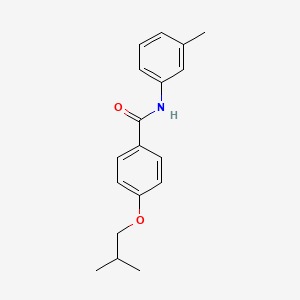
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic drug that has been extensively studied for its potential therapeutic effects. It is a selective agonist of liver X receptors (LXRs), a class of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and immune response.
作用機序
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide acts as a selective agonist of liver X receptors (LXRs), which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and immune response. Upon binding to LXRs, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide induces conformational changes that allow the receptors to dimerize and bind to specific DNA sequences, leading to the upregulation of target genes. The main target genes of LXRs include ABCA1 and ABCG1, which are involved in the efflux of cholesterol from macrophages, and SREBP-1c, which is involved in the regulation of lipogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide are mainly related to its ability to activate LXRs. In animal models, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to increase the expression of ABCA1 and ABCG1, leading to the efflux of cholesterol from macrophages and the reduction of atherosclerotic plaques. 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high selectivity for LXRs, which allows for the specific activation of these receptors without affecting other nuclear receptors. This selectivity also reduces the risk of off-target effects and toxicity. Another advantage is its stability and solubility in various solvents, which makes it easy to handle and administer. However, one of the limitations of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide is its relatively low potency, which requires high doses to achieve significant effects. This can lead to non-specific effects and toxicity at higher doses.
将来の方向性
There are several future directions for the study of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. One direction is the development of more potent and selective agonists of LXRs that can achieve therapeutic effects at lower doses. Another direction is the investigation of the effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in combination with other drugs or therapies, such as statins or immunotherapy, for the treatment of various diseases. Additionally, the role of LXRs in other physiological processes, such as neurodegeneration and aging, can be explored using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide as a tool. Finally, the development of new methods for the synthesis and modification of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide can lead to the discovery of novel compounds with improved properties and therapeutic potential.
合成法
The synthesis of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step is the condensation of 4-methylphenylacetic acid with 2-methoxyaniline to form the corresponding amide. This amide is then subjected to a Friedel-Crafts acylation reaction with 2-chloroquinoline to obtain the final product, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. The overall yield of this synthesis is around 20%.
科学的研究の応用
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects in various diseases, including atherosclerosis, diabetes, and cancer. In atherosclerosis, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to reduce the formation of plaques in animal models by promoting reverse cholesterol transport and inhibiting inflammation. In diabetes, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-18(21)15-11-17(22-2)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGJEAQJNMKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)
![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)

![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)


